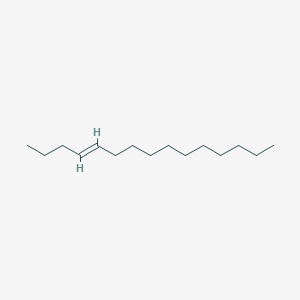

trans-4-Pentadecene

Description

Structure

3D Structure

Properties

CAS No. |

74392-34-0 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

(E)-pentadec-4-ene |

InChI |

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7,9H,3-6,8,10-15H2,1-2H3/b9-7+ |

InChI Key |

IYDCZCBVYAESDR-VQHVLOKHSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C/CCC |

Canonical SMILES |

CCCCCCCCCCC=CCCC |

Origin of Product |

United States |

Advanced Biosynthetic Pathways and Natural Occurrence of Pentadecenes

Enzymatic Routes to Pentadecene Production

The biosynthesis of alkenes, including pentadecenes, is accomplished through several distinct enzymatic pathways. These routes involve specialized enzymes that convert fatty acid precursors into hydrocarbon products.

Role of P450 Fatty Acid Decarboxylases in Olefin Biosynthesis

A key enzyme family involved in olefin biosynthesis is the cytochrome P450s. Specifically, a P450 fatty acid decarboxylase known as OleTJE, originally discovered in Jeotgalicoccus species, catalyzes the conversion of fatty acids into terminal olefins. nih.govresearchgate.net This enzyme is a member of the CYP152 peroxygenase family, which utilizes hydrogen peroxide (H2O2) as a co-substrate, bypassing the need for typical redox partners. portlandpress.compnas.org

The OleTJE enzyme facilitates the one-step oxidative decarboxylation of free fatty acids (FFAs) to produce terminal alkenes (1-alkenes) that are one carbon shorter than the substrate. chemrxiv.org For instance, OleTJE converts palmitic acid (C16) into 1-pentadecene (B78149) (C15). nih.govgsartor.org While OleTJE predominantly forms terminal olefins, it can also produce minor amounts of α- and β-hydroxylated fatty acids. chemrxiv.orgresearchgate.net The selectivity between decarboxylation and hydroxylation is influenced by the enzyme's structure and the substrate's chain length. researchgate.netsc.edu Research has shown that OleTJE has a broad substrate scope, capable of converting C4-C20 saturated fatty acids. chemrxiv.org Other CYP152 family enzymes from bacteria like Corynebacterium efficiens, Kocuria rhizophila, and Methylobacterium populi have also been shown to produce 1-pentadecene from palmitic acid. portlandpress.comsc.edu

Table 1: P450 Fatty Acid Decarboxylases and their Products

| Enzyme Family | Specific Enzyme | Source Organism | Substrate | Major Product |

|---|---|---|---|---|

| CYP152 | OleTJE | Jeotgalicoccus sp. | Palmitic Acid (C16) | 1-Pentadecene |

| CYP152 | P450BSβ | Bacillus subtilis | Palmitic Acid (C16) | 1-Pentadecene, Hydroxylated Fatty Acids |

| CYP152 | Not specified | Methylobacterium populi | Palmitic Acid (C16) | Pentadecene |

Cyanobacterial Pathways for Alkene Synthesis

Cyanobacteria employ distinct pathways for hydrocarbon synthesis. One major route involves two key enzymes: an acyl-acyl carrier protein (ACP) reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). rhhz.netresearchgate.net In this pathway, AAR reduces a fatty acyl-ACP to a fatty aldehyde, which is then converted by ADO into an alkane or alkene with one less carbon atom, releasing formate (B1220265) in the process. rhhz.netwikipedia.orgnih.gov The overexpression of these enzymes from cyanobacteria in E. coli has resulted in the production of various hydrocarbons, including pentadecane (B166386) and pentadecene. core.ac.ukresearchgate.net

A second pathway in some cyanobacteria utilizes a large, multi-domain enzyme called olefin synthase (Ols). rhhz.netnih.gov This enzyme functions via an elongation-decarboxylation mechanism, similar to polyketide synthases, to produce terminal olefins directly from fatty acids. nih.gov Strains like Chroococcidiopsis sp. and Xenococcus sp. are known to produce 1-pentadecene and 2-pentadecene through this pathway. nih.govfrontiersin.org The precursors for this synthesis are derived from the cellular pool of fatty acids, with C14 fatty acids being utilized for the production of C15 terminal olefins. nih.gov

Mechanistic Elucidation of Decarboxylation in Hydrocarbon Biocatalysis

The mechanism of decarboxylation by P450 enzymes like OleTJE is a subject of detailed study. The process is initiated by the reaction of the enzyme's heme iron center with H2O2, forming a highly reactive ferryl-oxo intermediate known as Compound I. pnas.orgnih.govscispace.com This intermediate abstracts a hydrogen atom from the fatty acid substrate, typically from the β-carbon, creating a substrate radical. pnas.orgresearchgate.net

From this radical intermediate, the reaction can branch into two main pathways:

Hydroxylation: An "oxygen rebound" can occur, where the hydroxyl group from the heme center is transferred to the substrate radical, forming a hydroxy fatty acid. researchgate.net

Decarboxylation: Alternatively, the Cα-Cβ bond cleaves, leading to the release of CO2 and the formation of a terminal alkene. nih.gov

This process is a form of oxidative decarboxylation. chemrxiv.org The entire catalytic cycle is self-sufficient, relying on H2O2 rather than external redox partners. mdpi.com The mechanism for decarboxylation by ADO enzymes in cyanobacteria is different, involving a di-iron center and a free-radical mechanism to cleave the C1-C2 bond of aldehyde substrates. nih.gov Decarboxylation in natural product biosynthesis can occur through several general mechanisms, including heterolytic (forming a carbanion) or homolytic (forming a radical) cleavage of the C-CO2 bond, often stabilized by cofactors like thiamine (B1217682) pyrophosphate (TPP) or pyridoxal (B1214274) 5'-phosphate (PLP). nih.govacs.org

Occurrence and Structural Identification in Biological Systems

Pentadecenes, including various isomers, are found in a range of organisms where they serve important ecological functions.

Pentadecene in Insect Chemical Ecology

Hydrocarbons are a major component of the cuticular wax layer of insects, which primarily serves to prevent desiccation but also plays a crucial role in chemical communication. mdpi.com Pentadecenes have been identified as significant compounds in the chemical profile of several insects. For example, 1-pentadecene is a known component of the cuticular wax and defensive secretions of the red flour beetle, Tribolium castaneum. biorxiv.orgresearchgate.netresearchgate.net In this species, 1-pentadecene is released along with benzoquinones as a defensive compound. researchgate.net

Recent research indicates that 1-pentadecene also modulates the behavior of T. castaneum. biorxiv.orgresearchgate.net It can act as a repellent at high concentrations and appears to compete with the aggregation pheromone for binding to an odorant receptor, potentially influencing population dynamics. biorxiv.orgresearchgate.net The presence of 1-pentadecene is also noted in other Tribolium species and is considered a volatile that can attract the ectoparasitoid Holepyris sylvanidis. nih.gov While the search results frequently mention 1-pentadecene in Tribolium, there is no specific mention of the trans-4-pentadecene isomer in this context.

**Table 2: Occurrence of Pentadecene in *Tribolium castaneum***

| Organism | Compound | Location | Function |

|---|---|---|---|

| Tribolium castaneum | 1-Pentadecene | Cuticular Wax, Defensive Secretions | Defensive Compound, Repellent, Pheromone Modulation |

Floral Volatiles and Plant-Pollinator Interactions

Floral scents are complex mixtures of volatile organic compounds that are critical for attracting pollinators. d-nb.info While many floral scents are composed of terpenoids and benzenoids, some plants utilize hydrocarbons to mediate these interactions. syr.edu Specifically, (Z)-7-pentadecene has been identified as a major component of the floral odor of the cacao tree, Theobroma cacao. d-nb.inforesearchgate.net The cacao floral bouquet is unusual as it consists almost exclusively of straight-chain saturated and unsaturated hydrocarbons. d-nb.info Along with (Z)-7-pentadecene, other major components include tridecane, pentadecane, and (Z)-8-heptadecene. d-nb.info

These volatiles are believed to play a role in attracting the tiny ceratopogonid midges that are the primary pollinators of cacao. d-nb.info While midges showed some attraction to the complete natural odor, a synthetic blend containing just the four major hydrocarbon components did not elicit the same response, suggesting that minor components of the blend are also important for pollinator attraction. d-nb.info Similarly, (Z)-7-pentadecene has been identified in females of the wasp Argogorytes fargeii, a pollinator of the sexually deceptive orchid Ophrys insectifera, which itself produces related hydrocarbons like (Z)-8-heptadecene to attract the male wasps. nih.govresearchgate.net There is no specific mention of this compound as a floral volatile in the provided search results. A patent document mentions the production of cis-4-pentadecene in engineered cyanobacteria but does not relate it to natural floral scents. google.com

Microbial Volatilome Composition and Biological Significance (e.g., Pentadecene from Bacteria)

The volatilome, the complete set of volatile organic compounds (VOCs) produced by an organism, of various bacteria is a rich source of chemically diverse molecules, including the alkene this compound. This compound, while not as ubiquitously studied as other microbial volatiles, has been identified in the emissions of several bacterial species and is implicated in a range of biological activities. The production of pentadecenes and other long-chain alkenes is often linked to specific biosynthetic pathways, and their presence in the microbial volatilome can have significant ecological implications.

Bacteria produce volatile metabolites as part of their normal metabolism, and these VOCs are involved in complex interactions between bacterial species, as well as with other microorganisms and plants. gsartor.org The composition of these volatile blends is dynamic and can be influenced by factors such as the microbial species, substrate availability, temperature, and the presence of other organisms. frontiersin.org Among the diverse VOCs produced by bacteria, pentadecene has been noted for its potential biological activities.

One of the key bacterial producers of pentadecene is Jeotgalicoccus sp. ATCC 8456. gsartor.orgoup.comasm.org This bacterium synthesizes terminal olefins, including 1-pentadecene, through the action of a novel cytochrome P450 fatty acid decarboxylase known as OleTJE. gsartor.orgasm.orgnih.gov This enzyme catalyzes the decarboxylation of fatty acids to produce terminal alkenes. gsartor.orgnih.gov The production of 1-pentadecene by Jeotgalicoccus sp. ATCC 8456 can be significantly influenced by the available substrate. For instance, the feeding of lauric acid has been shown to enable the production of 1-undecene (B165158) in this bacterium. oup.com While Jeotgalicoccus is a notable producer, other bacteria, including some species of Pseudomonas and Bacillus, have also been found to produce longer-chain 1-alkenes, such as 1-pentadecene, although often in smaller quantities compared to shorter-chain alkenes like 1-undecene. oup.com

The biological significance of pentadecene in the microbial world is an area of ongoing research. Studies have suggested that it may play a role in inter-species communication and competition. For example, some bacterial volatiles, including pentadecene, have shown promise in stimulating plant growth. gsartor.orgfrontiersin.orgresearchgate.net In a screening of over 40 bacterial species, pentadecene was among the 36 bacterial volatiles identified, and along with indole (B1671886) and 1-hexanol, it showed promising results for plant growth stimulation. gsartor.orgfrontiersin.org

Furthermore, there is evidence to suggest that pentadecenes may possess antimicrobial properties. While research on this compound specifically is limited, other long-chain alkenes produced by bacteria are known for their antagonistic effects against other microorganisms. oup.com For instance, 1-undecene has gained attention for its antagonistic properties. oup.com The production of such compounds could provide a competitive advantage to the producing bacterium by inhibiting the growth of nearby competitors. In the context of food microbiology, the presence of certain compounds in the volatilome can be indicative of spoilage. For instance, during the storage of salmon-based products, an increase in the concentration of 1-pentadecene was observed alongside other volatile compounds as spoilage progressed. nih.gov Conversely, lactic acid bacteria (LAB) fermentation has been shown to reduce the levels of potentially undesirable metabolites, including 1-pentadecene. researchgate.net This suggests that in certain contexts, pentadecene may be considered an off-flavor or spoilage indicator.

The biological activities of some organisms have been attributed to the presence of minor volatile constituents like 1-pentadecene. researchgate.net For example, a study on two freshwater green algae suggested that their biological activities could be attributed to chemicals such as 1-pentadecene and 1-tetradecene, which were present in smaller amounts. researchgate.net

The table below summarizes findings from various studies on the production of pentadecene by different bacterial species and its observed biological significance.

| Bacterial Species/Group | Pentadecene Isomer | Method of Detection | Observed Biological Significance/Context |

| Jeotgalicoccus sp. ATCC 8456 | 1-Pentadecene | GC-MS | Biosynthesis via OleTJE enzyme. gsartor.orgoup.comasm.org |

| Pseudomonas and Bacillus spp. | 1-Pentadecene | GC-MS | Detected as a longer-chain 1-alkene. oup.com |

| General Bacterial Volatilome | Pentadecene | Not Specified | Plant growth stimulation. gsartor.orgfrontiersin.org |

| Spoilage Bacteria on Salmon | 1-Pentadecene | GC-MS | Increased concentration during storage, indicating spoilage. nih.gov |

| Lactic Acid Bacteria (LAB) | 1-Pentadecene | Metabolomic Fingerprinting | Levels reduced by LAB fermentation. researchgate.net |

| Freshwater Green Algae Associated Bacteria | 1-Pentadecene | GC-MS | Potentially contributes to the biological activity of the algae. researchgate.net |

The following table details the production of 1-alkenes, including 1-pentadecene, by Jeotgalicoccus sp. ATCC 8456 and the effect of fatty acid supplementation.

| Bacterial Strain | Fatty Acid Supplement | Major 1-Alkene Produced | Concentration (mg/L) |

| Jeotgalicoccus sp. ATCC 8456 | None | 1-Pentadecene | Not specified in detail, but detected. oup.com |

| Jeotgalicoccus sp. ATCC 8456 | Lauric Acid | 1-Undecene | 3.05 oup.com |

Mechanistic Investigations of Trans 4 Pentadecene Reactivity and Transformations

Radical Reaction Pathways and Kinetics

Radical reactions are fundamental to understanding the chemical fate of alkenes in various environments, from atmospheric processes to industrial applications. harvard.edu These reactions are characterized by intermediates with unpaired electrons, which are typically highly reactive. nptel.ac.in The kinetics and pathways of these reactions are dictated by factors such as the stability of the radical intermediates and the reaction conditions. utexas.eduuclouvain.be

Long-chain alkenes like pentadecene are introduced into the atmosphere from various sources, where they can react with atmospheric oxidants such as the nitrate (B79036) (NO₃) radical, particularly at night. rsc.org The reaction of 1-pentadecene (B78149) with NO₃ radicals proceeds almost exclusively through the addition of the radical to the carbon-carbon double bond. acs.org Experimental studies on 1-pentadecene show that approximately 92% of this addition occurs at the terminal carbon atom. acs.org

The initial addition results in the formation of a β-nitrooxyalkyl radical, which rapidly reacts with molecular oxygen to form a β-nitrooxyalkylperoxy radical (RO₂). Subsequent reactions of this peroxy radical lead to the formation of β-nitrooxyalkoxy radicals. These alkoxy radicals are at a critical branch point, where they can either decompose or isomerize via a 1,5-H shift. acs.org For long-chain alkenes, isomerization is a significant pathway. rsc.orgresearchgate.net One study determined the branching ratios for decomposition and isomerization of the β-nitrooxyalkoxy radicals from 1-pentadecene to be 0.716 and 0.284, respectively. acs.org However, other combined theoretical and experimental work suggests that the decomposition of β-nitrate alkoxy radicals is considerably slower than previously estimated, and that for radicals derived from 1-pentene (B89616) and longer alkenes, H-migration is the dominant pathway. rsc.orgresearchgate.net This discrepancy highlights the complexity in predicting the atmospheric fate of these compounds.

The rate constants for these gas-phase reactions are crucial for atmospheric modeling. They generally increase with the length of the carbon chain before reaching a plateau. acs.org

Table 1: Rate Constants for Gas-Phase Reactions of Alkenes with NO₃ Radicals at 296 ± 2 K

| Compound | Rate Constant (10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 1-Hexene | 2.00 ± 0.16 |

| 1-Octene | 2.35 ± 0.15 |

| 1-Decene | 2.55 ± 0.16 |

| 1-Dodecene (B91753) | 2.79 ± 0.36 |

| 1-Tetradecene | 2.87 ± 0.21 |

| trans-5-Pentadecene | 6.6 |

Source: Data for 1-alkenes from acs.org; data for trans-5-pentadecene (B12706905) from copernicus.org.

Radical intermediates are electron-deficient species, similar to carbocations, but their rearrangement patterns are distinctly different. libretexts.org While carbocations are well-known to undergo rapid structural rearrangements, such as 1,2-hydride and 1,2-alkyl shifts, to form more stable species, these specific shifts are generally not observed for radical intermediates. libretexts.orgmasterorganicchemistry.com The stability of radical intermediates, like carbocations, increases with substitution (tertiary > secondary > primary).

Instead of 1,2-shifts, radical intermediates involving alkenes can undergo other types of transformations. Intramolecular radical addition, or cyclization, is an important pathway for forming cyclic compounds, with a general preference for forming five- and six-membered rings. sinica.edu.tw The radical formed after the initial reaction can add to an unsaturated group within the same molecule, propagating a radical chain reaction that leads to the final product. sinica.edu.tw Another common reaction for alkyl radicals is the shift of a hydrogen atom, particularly 1,5-hydrogen shifts, which can lead to the formation of an alkene. sinica.edu.tw These rearrangements are crucial in various synthetic applications and polymerization processes. nptel.ac.in

Reactions with Atmospheric Radicals (e.g., NO3 Radicals with 1-Pentadecene)

Pressure-Induced Transformations and Polymerization Mechanisms (e.g., for 1-Pentadecene)

The application of high pressure can induce significant physical and chemical changes in unsaturated organic molecules like alkenes, often leading to polymerization. mdpi.com This occurs because high pressure favors reactions that result in a volume decrease, and the conversion of a C=C double bond to C-C single bonds in a polymer chain is such a process. mdpi.com

A study on the reactivity of 1-pentadecene under high-pressure and high-temperature conditions was conducted using Raman spectroscopy to investigate phase changes and chemical transformations. researchgate.netgoogle.dk While the specific outcomes for trans-4-pentadecene are not detailed, studies on similar molecules like ethylene (B1197577) show that polymerization can be induced when crystalline phases are compressed above a certain pressure threshold (e.g., 3.0 GPa for ethylene). researchgate.net For more complex alkenes, high pressure can lead to both dimerization and polymerization reactions. researchgate.net In some cases, pressure-induced polymerization in the solid state can be highly selective, proceeding along specific crystallographic directions to yield specific polymer isomers. mdpi.com For long-chain alkanes, which are the saturated counterparts of alkenes, high pressure and temperature can lead to decomposition into materials like hydrogenated graphitic carbon. researchgate.net

Redox Chemistry Involving Alkenes in Unconventional Environments (e.g., in Alkane Reduction Processes)

The reactivity of the double bond in alkenes is central to many oxidation-reduction (redox) reactions in organic chemistry. numberanalytics.com The oxidation state of the carbon atoms in the double bond can change depending on the reaction. To determine if a carbon atom has been oxidized or reduced, one can count the number of bonds to hydrogen versus the number of bonds to more electronegative atoms (like O, N, halogens). msu.edu An increase in bonds to hydrogen or a decrease in bonds to electronegative atoms signifies a reduction. msu.edu

Reduction of Alkenes : The most common reduction reaction of an alkene is catalytic hydrogenation, where two hydrogen atoms are added across the double bond to form a saturated alkane. lumenlearning.comlibretexts.org In this process, each carbon atom of the former double bond gains a bond to a hydrogen atom, and thus both carbons are reduced. msu.edu This conversion of an alkene to an alkane is a thermodynamically favorable exothermic reaction. lumenlearning.com

Oxidation of Alkenes : Conversely, the conversion of an alkane to an alkene through dehydrogenation is an oxidation process. libretexts.org Many addition reactions also result in the oxidation of the alkene. For example, the addition of halogens (like Br₂) or hypohalous acids (HOCl) across the double bond results in the oxidation of both carbon atoms, as they form new bonds to electronegative halogen or oxygen atoms. msu.edu

Therefore, in the context of "alkane reduction processes," an alkene can be seen as the oxidized form of an alkane. The reduction of an alkene like this compound yields the corresponding alkane, pentadecane (B166386).

Computational Elucidation of Reaction Mechanisms and Transition States

Computational quantum chemistry has become an indispensable tool for investigating the complex mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.net Methods such as Density Functional Theory (DFT) and high-level coupled cluster theories are used to map potential energy surfaces, identify stable intermediates, and characterize the transition states that connect them. rsc.orgrsc.orgosti.gov

The elucidation of reaction pathways traditionally involves locating the transition state, which is the saddle point on the potential energy surface. rsc.org The energy of this transition state determines the activation energy and, consequently, the reaction rate. wm.edu For example, computational studies on the epoxidation of cis and trans alkenes have successfully modeled the 'spiro' transition state and calculated activation energies that align with experimental observations of cis-alkenes reacting faster. wm.edu

For radical reactions, computational methods have been crucial for understanding reactivity. Studies on the addition of hydroxyl (OH) radicals to alkenes have shown that the reaction proceeds through a stable prereactive complex, followed by a transition state that can be lower in energy than the initial reactants, explaining the experimentally observed negative activation energies. In the study of alkene ozonolysis, computational chemistry has highlighted the importance of considering the conformational flexibility of long-chain alkenes, as different conformers can lead to different transition states and products. rsc.org Advanced computational methods have also been applied to radical-radical abstraction reactions, demonstrating that these processes can proceed with little to no energy barrier, making them highly efficient. osti.gov These computational models allow researchers to predict the reactivity and selectivity of reactions involving alkenes like this compound with a high degree of accuracy. rsc.orgmit.edu

Table 2: Examples of Computational Methods in Alkene Reaction Analysis

| Reaction Type | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|

| OH Radical Addition | Ab initio (PMP2/aug-cc-pVTZ) | Elucidation of prereactive complexes and transition states to explain negative activation energies. | |

| Epoxidation | Density Functional Theory (DFT) | Calculation of 'spiro' transition state structures and activation energies, explaining stereoselectivity. | wm.edu |

| Ozonolysis | Density Functional Theory (DFT) | Identification of multiple transition states arising from conformational flexibility in long-chain alkenes. | rsc.org |

| Radical H-Abstraction | Multireference Coupled Cluster Theory | Demonstration that radical-radical reactions can proceed with no energy barrier. | osti.gov |

Advanced Spectroscopic and Chromatographic Techniques for Trans 4 Pentadecene Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Alkene Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. For trans-4-pentadecene (C₁₅H₃₀), HRMS can confirm its molecular formula by measuring its exact mass, which is 210.3987 g/mol . nist.gov

While the molecular ion peak confirms the elemental composition, the fragmentation pattern in mass spectrometry provides clues about the molecule's structure. In long-chain alkanes and alkenes, fragmentation often occurs at C-C bonds. ntu.edu.sg The mass spectra of these molecules typically show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org However, double bond migration can occur before fragmentation in alkenes, which can complicate the precise determination of the double bond's original position based on electron impact (EI) mass spectra alone. pdvpmtasgaon.edu.in Fragmentation is generally initiated at sites favorable for radical or charge stabilization. uni-saarland.de For long-chain alkanes, cleavage is favored at alkyl-substituted carbons and tends to produce stable carbocations. ntu.edu.sgpdvpmtasgaon.edu.in While a molecular ion peak is usually present for straight-chain alkanes, its intensity may be low. whitman.edu

In some advanced MS techniques, such as those coupled with laser postionization (MALDI-2) or in MS/MS experiments, specific fragmentation can be induced. For instance, in the analysis of related complex molecules, fragmentation can lead to the loss of a pentadecene ring system, highlighting the utility of MS/MS in structural analysis. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkene Structure and Conformation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure and conformation of organic molecules. Both ¹H and ¹³C NMR provide critical data for identifying this compound and distinguishing it from its isomers.

In ¹H NMR, the hydrogen atoms attached to the double bond (alkenyl or vinylic protons) are particularly diagnostic. For a trans-disubstituted alkene like this compound, these protons typically appear in the deshielded region of the spectrum, generally between δ 5.0 and 7.0 ppm. A key feature is the large coupling constant (J-value) between the two vinylic protons, which is characteristically in the range of 11-18 Hz for a trans configuration, confirming the geometry of the double bond. Protons on the carbons adjacent to the double bond (allylic protons) also show characteristic shifts.

In ¹³C NMR spectroscopy, the carbons of the double bond in alkenes absorb in a distinct region, typically between 100 and 150 ppm, which is significantly downfield from alkane carbons. libretexts.org This deshielding effect makes the double bond carbons easily identifiable. libretexts.org The specific chemical shifts of the C4 and C5 carbons in this compound provide definitive evidence for the location of the double bond. Combining ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure and stereochemistry of this compound. rsc.org

Table 1: Typical NMR Chemical Shift Ranges for Alkenes

Interactive table

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

|---|---|---|

| ¹H | Vinylic (C=C-H ) | 5.0 - 7.0 |

| ¹H | Allylic (C=C-C-H ) | 1.6 - 2.6 |

| ¹³C | Alkene ( C =C ) | 100 - 150 |

| ¹³C | Alkane (-C H₂-) | 10 - 50 |

Data sourced from general NMR principles. libretexts.orgmsu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis, Phase Changes, and Polymer Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. These two methods are often complementary. spectroscopyonline.comsepscience.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, several key absorption bands are expected:

=C-H Stretch: The stretching vibration of the C-H bonds on the double-bonded carbons typically appears in the 3100-3000 cm⁻¹ region. spectroscopyonline.com

C=C Stretch: The carbon-carbon double bond stretch for a trans-disubstituted alkene is found around 1680-1665 cm⁻¹. spectroscopyonline.comspcmc.ac.in However, for relatively symmetrical trans-alkenes, this peak can be weak or even absent in the IR spectrum due to a small change in the dipole moment during the vibration. spcmc.ac.in

=C-H Bend (Out-of-Plane): The most diagnostic peak for a trans-disubstituted alkene is the strong out-of-plane (oop) C-H bending vibration, which appears as a sharp, intense band around 970-960 cm⁻¹. spectroscopyonline.comspcmc.ac.inresearchgate.net This peak is a reliable indicator of the trans geometry.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information about molecular vibrations. sepscience.com It is particularly sensitive to non-polar, symmetric bonds. For this compound, the C=C stretching vibration, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. researchgate.net This makes Raman spectroscopy an excellent complementary technique for confirming the presence of the double bond. scitepress.org The rule of mutual exclusion states that for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. horiba.com While this compound does not have a center of symmetry, the principles of symmetry still make the C=C stretch more Raman active than IR active.

Together, IR and Raman spectroscopy can be used not only for structural identification but also to study phase changes and for the characterization of polymers containing alkene functionalities. researchgate.net

Table 2: Characteristic Vibrational Frequencies for trans-Alkenes

Interactive table

| Vibration | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | IR | 3100 - 3000 | Medium |

| C=C Stretch | IR | 1680 - 1665 | Weak to Medium (sometimes absent) |

| =C-H Bend (oop) | IR | 970 - 960 | Strong, Sharp |

| C=C Stretch | Raman | 1680 - 1665 | Strong |

Data compiled from multiple spectroscopic sources. spectroscopyonline.comspcmc.ac.inresearchgate.net

Gas Chromatography (GC) Coupled with Advanced Detection Techniques (e.g., Olfactometry, TCD) in Volatile Organic Compound Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile organic compounds (VOCs) like this compound. innovareacademics.incsic.es In GC, the compound is vaporized and passed through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The time it takes for a compound to travel through the column is its retention time, a key identifying characteristic.

GC is often coupled with various detectors for identification and quantification:

Mass Spectrometry (MS): GC-MS is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS, making it a standard for analyzing complex mixtures of volatile compounds. ashs.orgupm.edu.my

Thermal Conductivity Detector (TCD): A TCD is a universal detector that responds to all compounds, though with lower sensitivity than many other detectors. It is useful when analyzing unknown mixtures where a universal response is desired.

Gas Chromatography-Olfactometry (GC-O): This specialized technique adds a human sensory element to GC analysis. nih.gov As compounds elute from the GC column, the effluent is split between a standard detector (like MS or FID) and a sniffing port, where a trained analyst can describe the odor of each separated compound. mdpi.comresearchgate.net This is particularly valuable in the analysis of flavors, fragrances, and environmental odors to identify specific odor-active compounds within a complex volatile profile. nih.gov

Table 3: List of Mentioned Chemical Compounds

Ecological Chemistry and Inter Species Interactions of Pentadecene

Role as Semiochemicals in Insect Communication

In the world of insects, pentadecene isomers are key players in chemical communication systems, functioning as both repellents and pheromones that guide social and reproductive behaviors. nih.govcambridge.org

Research on the red flour beetle, Tribolium castaneum, provides a clear example of the dual role of these semiochemicals. The compound 1-pentadecene (B78149), which is found in the headspace of wheat bran infested by T. castaneum but not in uninfested bran, demonstrates a concentration-dependent effect on the beetles' behavior. nih.govresearchgate.net At low concentrations, 1-pentadecene acts as an attractant, while at high concentrations, it functions as a repellent. nih.govbiorxiv.orgmdpi.com This dual activity is also observed in the granary weevil, Sitophilus granarius, which is consistently repelled by 1-pentadecene. mdpi.comnih.gov

Studies have shown that 1-pentadecene can compete with the aggregation pheromone of T. castaneum, 4,8-Dimethyldecanal (4,8-DMD), for the same odorant receptor, TcOR1. biorxiv.orgresearchgate.net This competition can inhibit the aggregation behavior crucial for mating and population growth. biorxiv.orgresearchgate.net The compound has also been identified as a component of the secretions of other Tribolium species, suggesting it is a common semiochemical among flour beetles. uliege.be In the black fly, Simulium vittatum, 1-pentadecene is one of the egg-derived compounds that induces communal oviposition and stimulates antennal neurons. researchgate.net

Table 1: Concentration-Dependent Behavioral Response of T. castaneum to 1-Pentadecene

| Concentration of 1-Pentadecene | Observed Behavior in T. castaneum | Reference |

|---|---|---|

| Low | Attraction | nih.govresearchgate.netmdpi.com |

| Medium/Slightly Higher | Neutral Effect | nih.govresearchgate.netmdpi.com |

| High | Repulsion | nih.govbiorxiv.orgmdpi.comresearchgate.net |

The concentration-dependent activity of 1-pentadecene directly influences the behavior and population dynamics of T. castaneum. cambridge.org Low concentrations on wheat bran enhance its attractiveness, drawing beetles together. nih.govresearchgate.net Conversely, higher concentrations act as a repellent, potentially signaling overcrowding or resource depletion, which discourages aggregation and can reduce population growth. cambridge.orgbiorxiv.orgresearchgate.net Experiments have shown that beetles reared in flour with higher levels of 1-pentadecene exhibit lower population growth. biorxiv.org This modulation of social behavior through a single chemical compound highlights its critical role in regulating population densities. cambridge.org For the parasitoid wasp Holepyris sylvanidis, 1-pentadecene released from the feces of its host, Tribolium confusum, acts as a kairomone, attracting the wasp to its host. frontiersin.org

Repellent and Pheromonal Activity (e.g., 1-Pentadecene in Tribolium castaneum)

Chemical Mediation in Plant-Pollinator Interactions and Floral Scent Profiles

While less documented than their role in insect-to-insect communication, alkenes including pentadecene isomers are components of floral scents that mediate interactions between plants and their pollinators. nih.govresearchgate.net Floral volatile organic compounds (VOCs) are critical for attracting pollinators, and their composition can be highly specific. usda.govfrontiersin.org

In a notable example of chemical mimicry, the fly orchid Ophrys insectifera produces (Z)-8-heptadecene and n-pentadecane. nih.gov These same compounds are found in the female of one of its pollinator species, the wasp Argogorytes fargeii, and are electrophysiologically active in the male pollinators. nih.gov This indicates the orchid uses these specific hydrocarbons to deceive male wasps into attempting to mate with the flower, thereby achieving pollination. nih.gov Alkenes like 1-pentadecene have also been identified in the defensive blends of neotropical stink bugs. embrapa.br

Defensive Compounds in Invertebrate Chemical Ecology (e.g., Termite Defensive Secretions)

Pentadecene and its derivatives are utilized as defensive compounds by various invertebrates, particularly social insects like termites. ufv.brannualreviews.org The frontal glands of termite soldiers in the phylogenetically advanced families (Rhinotermitidae, Serritermitidae, and Termitidae) produce a vast array of defensive chemicals. ufv.bruni-bayreuth.de These secretions can act as irritants, topical poisons, repellents, or immobilizing glues against enemies. ufv.br

A specific nitroalkene, 1-nitro-trans-1-pentadecene, has been identified as a defensive compound in termites. annualreviews.orgsoton.ac.ukdntb.gov.ua This substance is derived from both fatty acid and amino acid metabolism. annualreviews.org In addition to termites, other insects employ pentadecene in their chemical defenses. For instance, 1-pentadecene is a major component of the defensive secretions of the red flour beetle, T. castaneum, along with benzoquinones. cambridge.orgmdpi.comnih.gov It is also found in the defensive secretions of various stink bug species (Pentatomidae). embrapa.br

Table 2: Pentadecene Isomers in Invertebrate Defense

| Organism | Compound | Function | Reference |

|---|---|---|---|

| Termites | 1-Nitro-trans-1-pentadecene | Defensive Compound | annualreviews.orgdntb.gov.ua |

| Tribolium castaneum (Red Flour Beetle) | 1-Pentadecene | Defensive Secretion Component | cambridge.orgmdpi.com |

| Neotropical Stink Bugs (Pentatomidae) | 1-Pentadecene | Defensive Blend Component | embrapa.br |

Environmental Transformation and Degradation Pathways of Pentadecenes

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. normecows.com For alkenes like trans-4-pentadecene, these mechanisms are significant, particularly in the atmosphere and on surfaces exposed to sunlight.

Alkenes released into the atmosphere are subject to rapid oxidation. oup.com The primary oxidants are the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). oup.comnih.gov While OH radical reactions dominate during the day, NO₃ radical oxidation is the principal degradation pathway for alkenes at night. oup.comcopernicus.org

The nitrate radical (NO₃) is formed from the reaction of nitrogen dioxide (NO₂) with ozone (O₃). nih.govcopernicus.org It is a potent oxidant that reacts quickly with a wide range of volatile organic compounds (VOCs), including alkenes. nih.govcopernicus.org The reaction of NO₃ with an alkene like this compound proceeds via the addition of the radical to the double bond, forming a nitrooxy alkyl radical. This radical then reacts further, typically with molecular oxygen (O₂), to form a nitrooxy peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of various stable products, including organic nitrates, carbonyls (aldehydes and ketones), and other oxygenated compounds. nih.gov These reactions are a significant sink for both alkenes and nitrogen oxides in the nighttime troposphere and can influence the formation of ozone and secondary organic aerosols (SOA). nih.govcopernicus.org

Table 1: Key Atmospheric Oxidants for Alkenes

| Oxidant | Primary Time of Activity | General Reaction with Alkenes |

|---|---|---|

| Hydroxyl Radical (OH) | Daytime | Rapid addition to the double bond, initiating a chain reaction that can form ozone and other products. oup.comcopernicus.org |

| Ozone (O₃) | Day and Night | Ozonolysis, which cleaves the double bond to form aldehydes, ketones, and Criegee intermediates. oup.comresearchgate.net |

| Nitrate Radical (NO₃) | Nighttime | Addition to the double bond, leading to the formation of organic nitrates and other oxygenated compounds. oup.comnih.govcopernicus.org |

Photodegradation is the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation from sunlight. normecows.comlibretexts.org This process can occur through two primary mechanisms:

Direct Photolysis: Occurs when a chemical, such as an alkene with light-absorbing capabilities, directly absorbs photons, leading to an excited state and subsequent bond cleavage. libretexts.org

Indirect Photolysis: Involves photosensitizer molecules present in the environment (e.g., natural organic matter, nitrogen oxides in water) that absorb light and produce highly reactive species like hydroxyl radicals (•OH) or singlet oxygen (¹O₂). libretexts.orggdut.edu.cn These reactive species then attack the target compound. libretexts.org

In aquatic environments, photodegradation can be a significant removal process for hydrocarbons, especially at the water's surface. libretexts.org The process can generate reactive oxygen species (ROS) that lead to the formation of oxygen-containing functional groups on the hydrocarbon chain and eventual polymer breakage. gdut.edu.cn For an alkene like this compound, indirect photolysis is a likely pathway, where photochemically produced hydroxyl radicals react with the unsaturated double bond to form hydroxylated products. libretexts.org In soil, photodegradation may also contribute to the removal of organic chemicals, though its significance is less clear. libretexts.org The process is influenced by factors such as water clarity, the presence of sensitizing materials, and light intensity. libretexts.org

Atmospheric Oxidation Processes (e.g., by NO3 Radicals)

Biotic Degradation Mechanisms (Biodegradation) of Hydrocarbons

Biodegradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. nih.govresearchgate.netnih.gov It is a crucial mechanism for the removal of hydrocarbon pollutants from the environment. nih.gov The ability of microorganisms to use hydrocarbons as a source of carbon and energy is the foundation of this process. researchgate.net

Numerous microbial species are capable of degrading hydrocarbons. mdpi.com For instance, research has identified a bacterial strain, AK-01, that can grow on and degrade alkanes with chain lengths of C₁₃–C₁₈, as well as alkenes like 1-hexadecene (B165127) and 1-pentadecene (B78149). frontiersin.org The degradation of alkenes often begins with the oxidation of a terminal methyl group or an attack on the double bond.

Aerobic degradation pathways for alkanes, which share similarities with alkene degradation, are well-studied:

Terminal Oxidation: The most common pathway, where an oxygenase enzyme introduces an oxygen atom at the terminal methyl group to form a primary alcohol. This is then oxidized to an aldehyde and a fatty acid, which enters the β-oxidation cycle. frontiersin.org

Subterminal Oxidation: Oxidation occurs at a sub-terminal carbon, producing a secondary alcohol that is converted to a ketone before further metabolism. frontiersin.org

Under anaerobic (oxygen-free) conditions, different microbial consortia and pathways are involved. enviro.wiki For n-alkanes, two primary mechanisms are known:

Fumarate (B1241708) Addition: The alkane is activated by its addition to a fumarate molecule, a reaction catalyzed by glycyl-radical enzymes. frontiersin.org

Carboxylation: The alkane is initially carboxylated, followed by further degradation. frontiersin.org

The rate and extent of biodegradation are influenced by various environmental factors. nih.gov

Table 2: Factors Influencing Hydrocarbon Biodegradation

| Factor | Influence on Biodegradation |

|---|---|

| Microbial Population | The presence of microorganisms with the necessary metabolic capabilities is essential. Prior exposure can lead to adaptation and increased degradation rates. nih.gov |

| Nutrient Availability | The availability of nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. nih.govenviro.wiki |

| Oxygen | Aerobic degradation is generally faster than anaerobic degradation. Oxygen is a key requirement for many initial enzymatic attacks on hydrocarbons. mdpi.comfrontiersin.org |

| Temperature | Directly affects both the chemical properties of the hydrocarbon (e.g., viscosity) and the metabolic activity of the microorganisms. nih.gov |

| pH | Most hydrocarbon-degrading microorganisms thrive in a pH range of 6 to 9. nih.gov |

| Bioavailability | The physical state of the hydrocarbon (e.g., dissolved, sorbed to soil) affects its accessibility to microorganisms. mdpi.com |

Fate in Aquatic and Terrestrial Environments: Transport and Persistence

The environmental fate and transport of a chemical describe its movement and ultimate destination in the environment. cdc.gov For this compound, its physical and chemical properties will dictate its distribution across air, water, soil, and sediment.

Transport: As a volatile organic compound (VOC), this compound can be transported in the atmosphere. nih.gov If released into water, its low water solubility would cause it to partition to the surface, where it can volatilize into the air or be adsorbed onto particulate matter. iwaponline.com In soil, it may be transported through leaching with water or volatilization from the soil surface. Its movement is influenced by soil type, organic matter content, and moisture. frontiersin.org

Persistence: The persistence of this compound in any environmental compartment is a balance between its removal rate (by degradation) and its resistance to these processes. In the atmosphere, its lifetime is expected to be short (on the order of hours to days) due to rapid oxidation. oup.com In soil and sediment, especially under anaerobic conditions, its persistence may be longer. frontiersin.org The tendency of aliphatic compounds to be selectively preserved during biodegradation can contribute to their persistence in certain environments. researchgate.net

Methodologies for Environmental Impact Assessment of Hydrocarbon Degradation Products

Assessing the environmental impact of hydrocarbon contamination requires methodologies that not only measure the parent compound but also identify and evaluate the toxicity of its degradation products. acs.org

An Environmental Impact Assessment (EIA) is a formal process used to predict the environmental consequences of a project or release. elaw.org It involves establishing a baseline of environmental conditions, identifying potential impacts, and outlining management and monitoring plans. elaw.org

Specific methodologies for assessing hydrocarbon degradation include:

Chemical Analysis: Standard methods like gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify parent hydrocarbons and their transformation products in environmental samples. researchgate.net However, standard analytical methods, such as those for total petroleum hydrocarbons (TPH), may not capture the full range of polar degradation intermediates. acs.org

In Vitro Bioassays: These laboratory-based tests use cell cultures to evaluate the biological activity and potential toxicity of environmental samples. acs.org For example, reporter gene assays like the chemically activated luciferase expression (CALUX) assay can measure the activation of specific transcription factors (e.g., the aryl hydrocarbon receptor, AhR) that are indicative of toxic effects. acs.org Such bioassays can provide a more integrated measure of the risk posed by the complex mixture of parent compounds and their degradation products. acs.org

Degradation Studies: Standardized laboratory tests are used to measure the rate and extent of abiotic and biotic degradation. For instance, ASTM D6954 is a standard that outlines a two-tiered process involving an initial abiotic degradation phase followed by a biodegradation test to ensure the fragments are truly biodegradable. normecows.com

Fate and Transport Modeling: Computer models are used to predict the movement and distribution of chemicals in the environment. diva-portal.org Models like the Equilibrium Criterion (EQC) model can help assess the likely environmental partitioning of a chemical and its long-range transport potential. diva-portal.org

Advanced Synthetic Applications and Derivatization of Pentadecenes

Pentadecenes as Key Building Blocks in Complex Organic Synthesis

Pentadecenes serve as crucial starting materials or intermediates in the synthesis of intricate organic molecules, particularly natural products and their analogues. The C15 backbone is a common structural motif in bioactive lipids and other complex natural compounds. Researchers leverage reactions like olefin cross-metathesis and Suzuki-Miyaura coupling to incorporate the pentadecyl chain into larger, more complex scaffolds. mdpi.comrsc.org

One significant application is in the synthesis of sphingolipids and their derivatives. In one reported strategy, a pentadecene isomer was utilized in an olefin cross-metathesis reaction with a protected, functionalized building block derived from L-serine. researchgate.net This reaction, often employing a second-generation Hoveyda-Grubbs catalyst, efficiently constructs the characteristic long-chain sphingosine (B13886) base, which is fundamental to various ceramides (B1148491) and glycosphingolipids. mdpi.com Although the reaction can be slow, it provides excellent yields for generating the specific lipid chain length required. mdpi.com

Another key example is the total synthesis of corticiolic acid, a natural product with potential anti-diabetic properties. rsc.org In an improved synthetic route, 1-pentadecene (B78149) is first converted into a pentadecylborane derivative using 9-borabicyclo[3.3.1]nonane (9-BBN). This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura coupling with a functionalized aryl bromide. This method effectively attaches the 15-carbon alkyl chain to the aromatic core of the molecule, demonstrating a robust strategy for creating complex alkyl-aryl compounds. rsc.org These odd-numbered olefins are considered valuable, though often costly, building blocks for a variety of fine chemicals. caltech.edu

| Pentadecene Isomer Used | Key Reaction | Catalyst/Reagent | Complex Product Synthesized | Reference |

|---|---|---|---|---|

| Pentadecene | Olefin Cross-Metathesis | 2nd Gen. Hoveyda-Grubbs | β-Lactosylceramide Analogue | mdpi.com |

| 1-Pentadecene | Hydroboration / Suzuki-Miyaura Coupling | 9-BBN / [Pd(dppf)Cl₂·DCM] | Corticiolic Acid | rsc.org |

| 1-Pentadecene | Olefin Cross-Metathesis | Grubbs' Catalyst | d-erythro-Ceramide Intermediate | researchgate.net |

Application in Polymer Science and Advanced Materials Chemistry

The reactivity of the double bond in pentadecenes also lends itself to applications in polymer science. These alkenes can act as monomers or co-monomers in various polymerization reactions to create polymers with specific properties, such as tailored thermal characteristics and solubility.

trans-4-Pentadecene has been identified as a suitable acyclic olefin for inclusion in advanced polymer compositions. google.com Specifically, it can be used as a co-monomer in blends with cyclic olefin copolymers (COCs). These materials are valued for their high glass transition temperatures, optical clarity, and low moisture absorption. The incorporation of acyclic olefins like this compound can modify the physical properties of the final polymer blend, such as its flexibility and impact strength. google.com

Furthermore, various pentadecene isomers are listed as potential monomers for olefin polymerization using halogen-substituted metallocene catalyst systems. google.com These catalysts offer high activity and control over polymer properties like molecular weight and tacticity. Research has also explored the polymerization of alkenes, including pentadecene, under extreme conditions, finding that high pressure can induce polymerization. researchgate.net While many long-chain alkenes undergo various chemical reactions, their polymerization can form long-chain polymers under specific catalytic or physical conditions.

| Pentadecene Isomer | Polymerization Context | Technology / Catalyst System | Potential Application | Reference |

|---|---|---|---|---|

| 4-Pentadecene | Co-monomer in polymer blends | Blended with Cyclic Olefin Copolymers (COCs) | Modified high-performance polymers | google.com |

| 1-Pentadecene | Olefin polymerization | Halogen-substituted metallocene catalysts | Polyolefin synthesis | google.com |

| Pentadecene | High-pressure polymerization | Pressure-induced reaction (~6 GPa) | Solid-state oligomer/polymer synthesis | researchgate.net |

Synthesis of Derivatized Pentadecene Analogues for Chemical Probes and Research Tools

A significant area of application for pentadecene is in the synthesis of derivatized analogues that serve as chemical probes. These tools are designed to study complex biological processes, such as lipid metabolism and cell signaling, by mimicking natural molecules while carrying a reporter or reactive group. mdpi.comnih.gov

A prominent example is the synthesis of azide-labeled glycosphingolipid probes. mdpi.com In this work, a pentadecene is used to install the lipid chain of a β-lactosylceramide analogue via olefin cross-metathesis. Crucially, the synthesized molecule contains an azide (B81097) moiety. The azide group functions as a versatile chemical handle for "click chemistry," a set of highly efficient and specific reactions. This allows the probe to be easily conjugated to reporter tags, such as fluorophores or biotin, enabling researchers to visualize, track, or isolate the probe and its binding partners within a biological system. mdpi.com

The synthesis of these probes involves a multi-step process where the pentadecene is a key building block for establishing the required hydrophobic lipid tail. The ability to generate these complex, functionalized molecules provides invaluable tools for activity-based protein profiling and advancing the understanding of the roles of enzymes like serine hydrolases in various diseases. mdpi.comnih.gov

| Core Structure | Functional Group Added | Synthetic Strategy | Purpose of the Probe | Reference |

|---|---|---|---|---|

| β-Lactosylceramide | Azide (-N₃) | Olefin cross-metathesis with a pentadecene to form the lipid chain | Glycosphingolipid probe for "click chemistry" functionalization and biological studies | mdpi.com |

Q & A

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for trans-4-Pentadecene studies?

- Methodological Answer : Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., ChemSpider, CCDC). Use standardized metadata templates (ISA-TAB) detailing experimental parameters. Link datasets to DOIs and cite them in publications. For interoperability, format tables in CSV/XML and avoid proprietary software for analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.